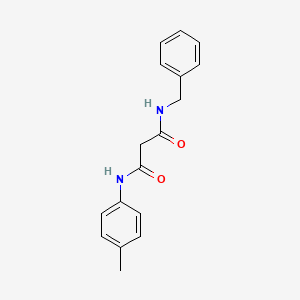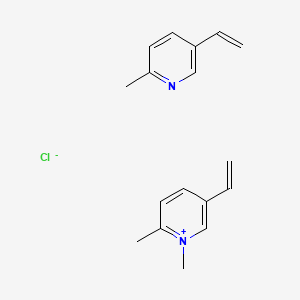
5-Ethenyl-1,2-dimethylpyridin-1-ium;5-ethenyl-2-methylpyridine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine is a complex chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pyridinium ring with ethenyl and methyl substituents, and it forms a polymer with another pyridinium derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine typically involves the polymerization of the monomeric units. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or methanol, and a catalyst to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale polymerization reactors where the monomers are continuously fed into the reactor, and the polymer is formed under optimized conditions. The process may also include purification steps to remove any unreacted monomers or by-products, ensuring the high purity of the final product.
化学反応の分析
Types of Reactions
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of the substituents on the pyridinium ring is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridinium compounds.
科学的研究の応用
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: It has applications in biological research, particularly in the study of cellular processes and as a component in drug delivery systems.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of advanced materials, such as conductive polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridinium chloride: A simpler pyridinium salt with similar chemical properties.
N-methylpyridinium chloride: Another pyridinium derivative with a methyl substituent.
Pyridinium chlorochromate: A pyridinium salt used as an oxidizing agent in organic synthesis.
Uniqueness
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine is unique due to its polymeric structure and the presence of ethenyl and methyl substituents. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
125715-38-0 |
|---|---|
分子式 |
C17H21ClN2 |
分子量 |
288.8 g/mol |
IUPAC名 |
5-ethenyl-1,2-dimethylpyridin-1-ium;5-ethenyl-2-methylpyridine;chloride |
InChI |
InChI=1S/C9H12N.C8H9N.ClH/c1-4-9-6-5-8(2)10(3)7-9;1-3-8-5-4-7(2)9-6-8;/h4-7H,1H2,2-3H3;3-6H,1H2,2H3;1H/q+1;;/p-1 |
InChIキー |
SLEQJJLUMATCIM-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(C=C1)C=C.CC1=[N+](C=C(C=C1)C=C)C.[Cl-] |
関連するCAS |
125715-38-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


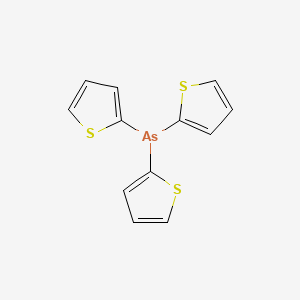
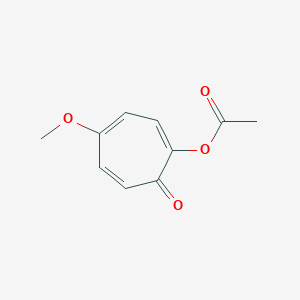

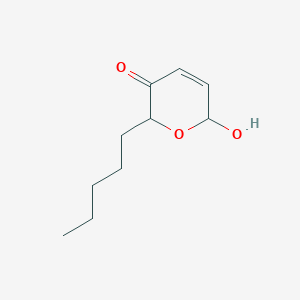
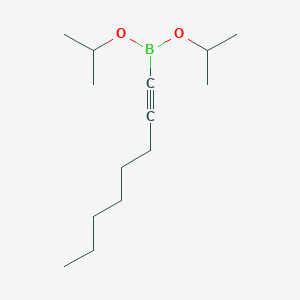
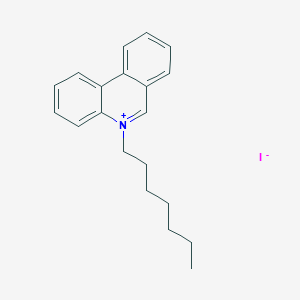
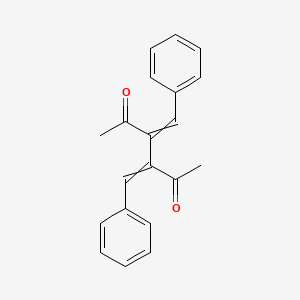
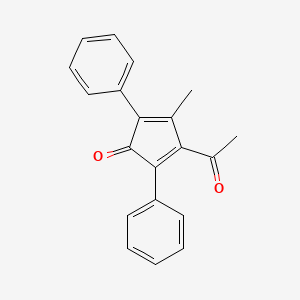

![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
